2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Description
Properties
Molecular Formula |
C21H28N4O |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C21H28N4O/c26-21-15-19-9-5-2-6-10-20(19)22-25(21)17-24-13-11-23(12-14-24)16-18-7-3-1-4-8-18/h1,3-4,7-8,15H,2,5-6,9-14,16-17H2 |
InChI Key |
SHRXTGHZKRSSFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
A diketone precursor, such as 4-oxo-cycloheptane carboxylic acid , reacts with hydrazine hydrate under reflux in ethanol to form the dihydropyridazinone intermediate. For example:
-
4-Oxo-cycloheptane carboxylic acid (10 mmol) and hydrazine hydrate (15 mmol) in ethanol (50 mL) are refluxed for 6–8 hours.
-
The product, 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one , is isolated by filtration (Yield: 58–76%).
Table 1: Cyclocondensation Optimization
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cycloheptanedione | Ethanol | 80 | 6 | 58 |
| Cycloheptanetricar- | Toluene | 110 | 4 | 72 |
The introduction of the [(4-benzylpiperazin-1-yl)methyl] group at position 2 of the pyridazinone core is achieved via alkylation or Mannich reactions.
Alkylation with Chloromethyl Intermediates
Mannich Reaction
A one-pot method employs formaldehyde and 1-benzylpiperazine in acetic acid:
-
2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one (5 mmol), formaldehyde (10 mmol), and 1-benzylpiperazine (6 mmol) are stirred in glacial acetic acid at 60°C for 8 hours.
-
Precipitation in ice-water yields the crude product, recrystallized from ethanol (Yield: 70–82%).
Table 2: Alkylation vs. Mannich Reaction
| Method | Base/Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Alkylation | Cs2CO3/MeCN | 80 | 78 | 98.5 |
| Mannich | AcOH (glacial) | 60 | 82 | 97.8 |
Synthesis of 1-Benzylpiperazine
The benzylpiperazine side chain is prepared separately and introduced via coupling.
Reductive Amination
Gabriel Synthesis
-
Phthalimide (10 mmol) reacts with 1,2-dibromoethane (12 mmol) in DMF to form N-(2-bromoethyl)phthalimide , which is treated with benzylamine (15 mmol) and hydrolyzed with hydrazine.
Structural Characterization
The final compound is validated via spectroscopic methods:
-
1H NMR (600 MHz, DMSO-d6): δ 7.28–7.35 (m, 5H, benzyl), 3.82 (s, 2H, CH2N), 2.45–2.60 (m, 8H, piperazine), 1.50–1.85 (m, 10H, cycloheptane).
Challenges and Optimization
Side Reactions
Over-alkylation at the pyridazinone nitrogen is mitigated by using a 1.2:1 molar ratio of 1-benzylpiperazine to chloro intermediate.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone or imine functionalities to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
The biological activity of this compound has been assessed through various in vitro assays:
| Activity Type | Target Pathogen/Condition | Observed Effect |
|---|---|---|
| Antiviral | Hepatitis C Virus | Significant replication inhibition |
| Antibacterial | Gram-positive bacteria | Effective |
| Antibacterial | Gram-negative bacteria | Moderate effectiveness |
| Antifungal | Candida spp. | Effective |
| Neuropharmacological | Mood disorders | Potential modulation of receptors |
Case Studies
- Hepatitis C Treatment : A study demonstrated that the compound significantly reduced HCV replication in vitro, suggesting it could be developed as a therapeutic agent for chronic Hepatitis C infections. The compound's synergy with existing antiviral drugs enhances its potential efficacy against resistant strains.
- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, this compound showed superior activity against a range of pathogens compared to standard treatments. Its unique mechanism targeting cell wall synthesis positions it as a promising candidate for developing new antibiotics.
- Psychotropic Effects : Research involving animal models indicated that administration of this compound led to significant improvements in depressive-like behaviors, supporting its potential use in treating mood disorders. This effect was attributed to its ability to modulate serotonin levels effectively.
Mechanism of Action
The mechanism by which 2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one exerts its effects involves interaction with specific molecular targets:
Receptor Binding: The compound may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.
Enzyme Inhibition: It can inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Key Analogues and Their Properties
*Estimated based on CAS 1226429-03-3 (a thieno-pyrimidinone analogue with similar substituents) .
Key Observations:
Substituent Effects on Yield :
- The morpholine-substituted derivative (7l) achieves a higher yield (46%) compared to the o-methylpiperazine analogue (7d, 5.3%), suggesting that bulky or electron-rich groups like morpholine improve reaction efficiency .
- The o-methoxy-phenyl substituent (7f) provides moderate yield (24%), likely due to steric hindrance or electronic effects .
Impact on Physicochemical Properties: Melting points vary significantly: 7d (118°C) vs. 7f (51–53°C). The rigid o-methyl group in 7d may enhance crystallinity, whereas the flexible o-methoxy-phenyl group in 7f reduces it . IR spectra consistently show CO stretches near 1670 cm⁻¹, confirming the pyridazinone carbonyl group across all analogues .
Molecular Weight and Drug-Likeness: The target compound’s estimated molecular weight (~437 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), similar to the thieno-pyrimidinone analogue (CAS 1226429-03-3, 437 g/mol) . This may limit oral bioavailability compared to lighter analogues like 7l (333 g/mol).
Analogues with Different Core Structures
Table 2: Core Structure Variations
*Calculated from molecular formula C12H14N2O.
Key Observations:
Thieno-pyrimidinone derivatives (e.g., CAS 1226429-03-3) are often explored in kinase inhibition or antimicrobial contexts, but specific data are lacking .
Role of Benzylpiperazine :
- The benzylpiperazine moiety is recurrent in patent compounds () and supplier-listed molecules (), highlighting its importance in enhancing receptor binding or solubility .
Biological Activity
The compound 2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 338.4466 g/mol . The structure features a piperazine ring and a cyclohepta[c]pyridazin core, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities. Notably, the following activities have been documented:
- Antidepressant Activity : Compounds with piperazine moieties are often linked to antidepressant effects due to their interaction with serotonin receptors.
- Antitumor Effects : Studies have shown that derivatives containing the piperazine structure can inhibit tumor cell proliferation .
- Acetylcholinesterase Inhibition : Similar compounds have been identified as effective acetylcholinesterase inhibitors, which may have implications in treating neurodegenerative diseases like Alzheimer's .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The piperazine ring enhances binding affinity to various neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts .
- Cell Cycle Modulation : Some derivatives have been shown to affect cell cycle progression in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one :
Study 1: Antitumor Activity
A study investigated the antitumor effects of piperazine derivatives on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of similar compounds in models of Alzheimer's disease. The findings suggested that these compounds could enhance cognitive function by inhibiting acetylcholinesterase and promoting neurogenesis in hippocampal regions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-benzylpiperazine | Structure | Simpler structure without the cyclohepta[c]pyridazin core |
| Tetrahydroquinoline derivatives | Structure | Related but distinct from the pyridazin core |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during synthesis?
- Methodological Answer: Begin with multi-step organic synthesis, leveraging piperazine and pyridazinone core assembly strategies similar to structurally analogous compounds . Use nucleophilic substitution for benzylpiperazine coupling and cyclization for the hexahydrocycloheptapyridazinone core. Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize yields using temperature-controlled reflux. For purity assurance, employ high-performance liquid chromatography (HPLC) with UV detection (e.g., ammonium acetate buffer at pH 6.5, as in pharmacopeial impurity profiling) . Validate purity against reference standards (≥97%) through comparative retention times and mass spectrometry (MS) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzylpiperazine methyl linkage and cycloheptapyridazinone backbone. Assign peaks using 2D-COSY and HSQC for proton-proton and carbon-proton correlations. Infrared (IR) spectroscopy can verify carbonyl (C=O) and piperazine N-H stretches. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, particularly for distinguishing regioisomers . Cross-reference spectral data with structurally related pyridazinone derivatives to resolve ambiguities .
Q. How should initial pharmacological screening be designed to evaluate bioactivity?
- Methodological Answer: Adopt a tiered approach:
- In vitro assays: Test receptor-binding affinity (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand displacement assays .
- Cell-based models: Assess cytotoxicity and dose-response relationships in cancer or neuronal cell lines (IC₅₀ determination).
- Experimental design: Use randomized block designs with split-plot arrangements to account for variables like concentration gradients and biological replicates, ensuring statistical robustness .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?
- Methodological Answer: Combine computational and experimental methods:
- Molecular docking: Model interactions with target proteins (e.g., GPCRs) using software like AutoDock Vina, focusing on the benzylpiperazine and pyridazinone moieties as pharmacophores .
- In vivo models: Utilize transgenic organisms or disease-specific animal models (e.g., neuroinflammatory or oncogenic) to evaluate pharmacokinetics (PK) and pharmacodynamics (PD). Apply longitudinal studies with repeated-measures ANOVA to track time-dependent effects .
- Theoretical framework: Link findings to receptor theory or signal transduction pathways to contextualize mechanisms .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Conduct a meta-analysis of existing studies to identify confounding variables (e.g., assay conditions, solvent effects). Replicate experiments under standardized protocols (e.g., OECD guidelines) . Use factorial experimental designs to isolate variables (e.g., pH, temperature) contributing to discrepancies . Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced efficacy?
- Methodological Answer: Systematically modify substituents:
- Benzylpiperazine moiety: Replace benzyl with halogenated or heteroaromatic groups to probe steric/electronic effects .
- Pyridazinone core: Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize the ring system.
- Evaluation: Compare derivative binding affinities via radioligand assays and correlate with computational electrostatic potential maps . Use QSAR models to predict bioactivity trends.
Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer: Follow tiered environmental risk assessment (ERA) protocols:
- Physicochemical properties: Determine logP, soil sorption (K₀C), and hydrolysis half-life using OECD Test Guideline 111 .
- Biotic/abiotic degradation: Conduct aerobic/anaerobic soil studies and LC-MS/MS to identify transformation products.
- Ecotoxicology: Test acute/chronic effects on model organisms (e.g., Daphnia magna, algae) using ISO-standardized toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
